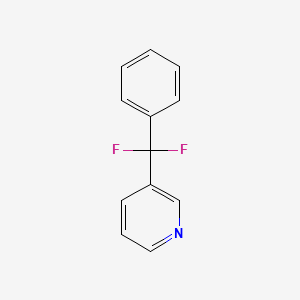

3-(Difluorophenylmethyl)pyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of modern chemistry. nih.gov It is an isostere of benzene (B151609), meaning it has a similar shape and size, but the presence of the nitrogen atom imparts distinct properties. nih.govrsc.org This nitrogen atom can act as a hydrogen bond acceptor and a base, and it influences the electronic distribution within the aromatic ring, making it susceptible to a variety of chemical transformations.

These characteristics have led to the widespread use of pyridine scaffolds in numerous applications:

Medicinal Chemistry: Pyridine is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. rsc.orgresearchgate.net In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus. nih.govrsc.org Its ability to improve water solubility and engage in specific binding interactions with biological targets makes it a valuable component in drug design. nih.gov

Agrochemicals: Similar to their role in pharmaceuticals, pyridine derivatives are integral to the development of modern pesticides and herbicides. nih.govrsc.org

Materials Science: Pyridine-containing polymers and materials exhibit interesting optical and electronic properties, leading to their use in functional nanomaterials and as ligands in organometallic compounds. nih.gov

Catalysis: The nitrogen atom in the pyridine ring can coordinate to metal centers, making pyridine derivatives useful as ligands in catalysis. evitachem.com

The versatility of the pyridine scaffold makes it a fundamental building block in the synthesis of a vast array of functional molecules.

Overview of Fluorinated Organic Compounds in Scientific Disciplines

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds. alfa-chemistry.com

Key impacts of fluorination include:

Enhanced Biological Activity: It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Fluorination can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. numberanalytics.com

Altered Physicochemical Properties: Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment. The substitution of hydrogen with fluorine can also increase a compound's lipophilicity, which can be crucial for its transport and interaction within biological systems.

Unique Material Properties: Fluorinated polymers, such as Teflon, are known for their high thermal stability and low friction coefficients. acs.org Fluorinated compounds are also used in liquid crystals, surfactants, and fire-fighting foams. alfa-chemistry.com

The strategic incorporation of fluorine has become a powerful tool for fine-tuning the properties of organic molecules for a wide range of scientific and industrial applications.

Structural Context of the Difluorophenylmethyl Substituted Pyridine Motif

The 3-(Difluorophenylmethyl)pyridine structure brings together the advantageous properties of both the pyridine ring and fluorinated groups. The difluoromethyl group (-CHF2), in particular, offers a unique set of characteristics. It is a lipophilic hydrogen bond donor and can serve as a bioisostere for a hydroxyl or thiol group, potentially leading to improved interactions with biological targets.

Detailed Research Findings

Recent research has focused on the synthesis and potential applications of molecules containing the difluorophenylmethylpyridine core. For instance, the synthesis of related compounds, such as diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate, highlights the utility of palladium-catalyzed cross-coupling reactions in constructing these complex scaffolds. google.com These synthetic strategies are crucial for accessing a diverse range of substituted pyridines for further investigation.

The table below summarizes some of the key chemical and physical properties of 3-(Difluoromethyl)pyridine, a closely related parent compound.

| Property | Value |

| Molecular Formula | C6H5F2N |

| Molecular Weight | 129.11 g/mol |

| Appearance | Liquid |

| Density | 1.242 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 |

| Flash Point | 54.4 °C |

| Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comfishersci.ca |

The continued exploration of the synthesis and properties of this compound and its derivatives is expected to yield new and valuable molecules for a variety of scientific applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[difluoro(phenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-12(14,10-5-2-1-3-6-10)11-7-4-8-15-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHFBLACMWGZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluorophenylmethyl Pyridine and Analogous Structures

Established Pyridine (B92270) Ring Synthesis Approaches

The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to a variety of substitution patterns. These methods typically involve the condensation or cycloaddition of smaller, readily available building blocks.

Condensation reactions are among the most traditional and widely used methods for pyridine synthesis. They involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds with a nitrogen source, typically ammonia (B1221849) or its derivatives. wikipedia.orgyoutube.com

The Hantzsch Pyridine Synthesis , first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgfiveable.me The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.orgnih.gov The use of an aromatic aldehyde, such as a difluorobenzaldehyde, in this synthesis would directly install the desired substituent at the C4 position of the resulting pyridine ring. scribd.comresearchgate.net

The Guareschi-Thorpe Synthesis provides a route to 2-pyridone derivatives by condensing cyanoacetamide or an alkyl cyanoacetate (B8463686) with a 1,3-dicarbonyl compound in the presence of a base. quimicaorganica.orgdrugfuture.com Recent advancements have developed more environmentally friendly versions of this reaction using aqueous media and ammonium carbonate, which acts as both the nitrogen source and a reaction promoter. rsc.orgnih.govrsc.org

The Kröhnke Pyridine Synthesis utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgnih.gov This method is known for its mild reaction conditions and high yields in producing 2,4,6-trisubstituted pyridines. wikipedia.org The mechanism involves a Michael addition followed by cyclization and aromatization. wikipedia.orgresearchgate.net

| Condensation Method | Key Reactants | Primary Product | Key Features |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (then oxidized to Pyridine) | Multi-component reaction; versatile for substituted pyridines. wikipedia.orgfiveable.me |

| Guareschi-Thorpe Synthesis | Cyanoacetamide/Alkyl cyanoacetate, 1,3-Dicarbonyl, Ammonia | 2-Pyridone derivative | Forms functionalized pyridones; can be performed in green solvents. quimicaorganica.orgnih.gov |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Highly substituted Pyridine | Mild conditions; high yields for polysubstituted pyridines. wikipedia.orgnih.gov |

Cycloaddition reactions offer an atom-economical approach to constructing the pyridine ring by combining multiple unsaturated components in a single step. Transition metal-catalyzed [2+2+2] cycloadditions are particularly powerful in this regard. nih.govrsc.org This reaction typically involves the cyclotrimerization of two alkyne molecules and one nitrile molecule. ijpsonline.comresearchgate.net The use of various transition metals, including cobalt, rhodium, nickel, and iron, allows for the synthesis of a wide range of pyridine derivatives with high efficiency. researchgate.netscilit.commagtech.com.cn The regioselectivity of the cycloaddition can often be controlled, providing access to specific substitution patterns that might be difficult to achieve through other methods. researchgate.net

| Catalyst System | Reactant Types | Significance |

| Cobalt (Co) Complexes | Diynes, Nitriles | Versatile and economical for constructing multi-substituted pyridines. researchgate.net |

| Rhodium (Rh) Complexes | Alkynes, Nitriles | Highly efficient for inter- and intramolecular cycloadditions. rsc.orgnih.gov |

| Nickel (Ni) Complexes | Alkynes, Nitriles | Effective for pyridine formation, mechanism involves metallacyclopentadiene intermediate. scilit.com |

| Iron (Fe) Complexes | Alkynes, Nitriles | Offers a simple and highly efficient catalytic system. scilit.com |

Ring expansion reactions provide a conceptually different approach to pyridine synthesis, wherein a pre-existing five-membered ring is enlarged to the six-membered pyridine skeleton. The Ciamician-Dennstedt rearrangement is the classic example, involving the reaction of a pyrrole (B145914) with a dihalocarbene (often generated from chloroform (B151607) and a strong base) to yield a 3-halogenated pyridine. chemistry-online.comdrugfuture.com While historically significant, this reaction often suffers from harsh conditions and limited substrate scope. thieme-connect.comnih.gov

More recent developments have overcome these limitations. Modern protocols utilize alternative carbene precursors, such as α-chlorodiazirines, which can be generated under milder conditions. researchgate.netorganic-chemistry.org This updated methodology allows for the insertion of aryl- and heteroaryl-substituted carbenes, directly affording 3-arylpyridines from pyrroles in a more controlled and efficient manner. nih.govresearchgate.net Another strategy involves the one-carbon ring expansion of pyrroles using dibromofluoromethane (B117605) as a bromofluorocarbene source, providing direct access to 3-fluorinated pyridines. researchgate.net These methods represent powerful tools for skeletal editing and diversifying core heterocyclic structures. thieme-connect.comnih.gov

| Ring Expansion Method | Starting Material | Key Reagent | Product | Key Features |

| Classical Ciamician-Dennstedt | Pyrrole | Chloroform, Base (forms Dichlorocarbene) | 3-Halogenopyridine | Historical method, harsh conditions. chemistry-online.comdrugfuture.com |

| Modern C-D Rearrangement | Pyrrole, Indole (B1671886) | α-Chlorodiazirines (Carbene precursor) | 3-Arylpyridine, Quinoline (B57606) | Milder conditions, broader scope, direct arylation. nih.govresearchgate.netorganic-chemistry.org |

| Fluorinative Ring Expansion | Pyrrole, Indole | Dibromofluoromethane (Bromofluorocarbene source) | 3-Fluoropyridine, 3-Fluoroquinoline | Direct access to fluorinated heterocycles. researchgate.net |

Targeted Functionalization and Derivatization Strategies

When a suitable pyridine scaffold is available, direct functionalization offers a more convergent route to the final target. However, the inherent electronic properties of the pyridine ring make regioselective functionalization a significant challenge.

The direct functionalization of pyridine C-H bonds is a highly sought-after transformation in synthetic chemistry due to its atom and step economy. rsc.org However, the pyridine ring presents a distinct challenge in regioselectivity. The nitrogen atom deactivates the ring towards electrophilic substitution and directs reactions to the C3 position, but often with low reactivity. Conversely, nucleophilic and radical substitutions tend to occur at the C2 and C4 positions. As a result, selectively functionalizing the C3 position has been a long-standing problem in heterocyclic chemistry. rsc.org

Transition metal catalysis has emerged as a powerful solution to the challenge of C3-selective functionalization. Catalytic systems involving palladium and rhodium have been particularly successful in directing reactions to this position.

Palladium-catalyzed C-H arylation has been developed to selectively form C-C bonds at the C3 position of pyridines. By employing a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), in combination with a specific ligand like 1,10-phenanthroline, direct arylation of unprotected pyridines with aryl halides or triflates can be achieved. oup.comresearchgate.netacs.org This approach provides a direct route to 3-arylpyridines, a structural motif present in many bioactive molecules. acs.orgnih.gov The ligand is crucial for promoting the desired C3 selectivity over the electronically favored C2/C4 positions. researchgate.netnih.gov

| Catalyst System | Coupling Partner | Product Type | Significance |

| Pd(OAc)₂ / 1,10-Phenanthroline | Aryl Triflates | 3-Arylpyridines | First example of Pd-catalyzed C3-selective arylation of unprotected pyridines. oup.comacs.org |

| Pd(OAc)₂ / PPh₃ | N-Aryl-2-quinolinecarboxyamide (intramolecular) | Fused Heterocycles | Efficient intramolecular C-H arylation on the pyridine ring. beilstein-journals.org |

| Pd(OAc)₂ / 1,10-Phenanthroline | (Hetero)arenes | 3-Arylpyridines, 3,3'-Bipyridines | Direct C-H/C-H coupling between two unactivated rings. nih.gov |

Rhodium-catalyzed reactions have also provided effective pathways for C3 functionalization. Rh(III) catalysts, for instance, can enable the C-H activation and subsequent coupling of pyridines with various partners. nih.govacs.org Some methods operate through a temporary dearomatization of the pyridine ring. The metal hydride adds to the pyridine, forming a nucleophilic enamine intermediate, which can then react with an electrophile, such as formaldehyde, to achieve methylation at the C3 and C5 positions. nih.gov Furthermore, rhodium-catalyzed asymmetric reactions have been developed to introduce aryl groups at the C3 position of dihydropyridines, which can then be reduced to form enantioenriched 3-arylpiperidines. nih.gov

| Catalyst System | Reactants | Product Type | Mechanism/Key Feature |

| Rh(III) Complex | Pyridine, Methanol/Formaldehyde | C3/C5-Methylated Pyridine | Temporary dearomatization creates a nucleophilic enamine intermediate. nih.gov |

| Chiral Rh-Catalyst | Phenyl pyridine-1(2H)-carboxylate, Arylboronic Acid | 3-Aryl-tetrahydropyridine | Asymmetric reductive Heck reaction. nih.gov |

| Rh(III) Complex / Cp* ligand | α,β-Unsaturated Oxime, Alkyne | Substituted Pyridine | C-H activation and annulation sequence. nih.gov |

Carbon-Hydrogen (C-H) Bond Functionalization at Pyridine C3 Position

Regioselective Arylation and Heteroarylation Approaches

The direct C-H arylation of pyridine rings represents a powerful and atom-economical approach for the synthesis of aryl- and heteroaryl-substituted pyridines. Achieving regioselectivity, particularly for 3-substituted pyridines, is a critical challenge due to the electronic nature of the pyridine ring.

Research has demonstrated that the presence of electron-withdrawing groups (EWGs) at the 3-position of the pyridine ring can effectively direct arylation to the C4-position. nih.govresearchgate.netelsevierpure.com This regioselectivity is attributed to a combination of electronic and steric effects. The EWG increases the acidity of the C-H bond at the C4-position and reduces the Lewis basicity of the pyridine nitrogen, facilitating the C-H activation step. nih.gov Furthermore, electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond disfavors palladation at the C2 and C6 positions. nih.gov

A study on the direct C-H arylation of 3-nitropyridine (B142982) with bromobenzene (B47551) using a palladium catalyst system illustrates this principle. The use of Pd(OAc)₂ with a phosphine (B1218219) ligand and a base initially yields a mixture of C4 and C5-arylated products. However, the addition of a silver salt, such as Ag₂CO₃, significantly improves both the yield and the regioselectivity, favoring the C4-arylated product. nih.gov The silver salt is believed to act as a Lewis acid, further activating the C4 C-H bond and sterically hindering palladation at the C2/C6 positions. nih.gov

The scope of this methodology has been expanded to include various electron-withdrawing substituents like -CN, -F, and -Cl, providing a predictable route to C4-arylated pyridines. researchgate.netelsevierpure.com This approach is complementary to other functionalization methods like iridium-catalyzed borylation. researchgate.netelsevierpure.com Rhodium(III)-catalyzed C-3 selective alkenylation of pyridine derivatives via hydroarylation of alkynes has also been developed, showcasing high regioselectivity and good functional group tolerance for the synthesis of trisubstituted (pyridin-3-yl)alkenes. rsc.org

Table 1: Regioselective C-H Arylation of 3-Substituted Pyridines

| 3-Substituent | Arylating Agent | Catalyst System | Major Product | Reference |

| -NO₂ | Bromobenzene | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH/Ag₂CO₃ | 4-Aryl-3-nitropyridine | nih.gov |

| -CN | Aryl Halide | Palladium Catalyst | 4-Aryl-3-cyanopyridine | researchgate.netelsevierpure.com |

| -F | Aryl Halide | Palladium Catalyst | 4-Aryl-3-fluoropyridine | researchgate.netelsevierpure.com |

| -Cl | Aryl Halide | Palladium Catalyst | 4-Aryl-3-chloropyridine | researchgate.netelsevierpure.com |

Nucleophilic Substitution Strategies on Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of carbon-carbon bonds on the pyridine ring, particularly when a suitable leaving group is present. The reactions of halopyridines with various nucleophiles have been extensively studied.

Microwave irradiation has been shown to significantly accelerate nucleophilic substitution reactions on halopyridines. sci-hub.se For instance, the reaction of 2-iodopyridine (B156620) with sulfur, oxygen, and carbon nucleophiles under microwave heating proceeds to completion within minutes, affording high yields of the corresponding 2-substituted pyridines. sci-hub.se The reactivity of halopyridines in these reactions often follows the trend I > Br > Cl > F, with the iodide being the best leaving group. sci-hub.se

In the context of synthesizing analogs of 3-(difluorophenylmethyl)pyridine, a key transformation would involve the reaction of a 3-halopyridine with a nucleophile derived from a difluoromethyl-substituted arene. The generation of a carbanion from difluoromethyl phenyl sulfone and its subsequent nucleophilic substitution with alkyl halides has been demonstrated, offering a potential route to form the desired C-C bond. google.com The reaction of (benzenesulfonyl)difluoromethide, generated in situ, with primary alkyl iodides proceeds with good selectivity. google.com

The regioselectivity of nucleophilic substitution on 3-halopyridines is generally high, with substitution occurring at the position of the halogen without the formation of pyridyne intermediates. sci-hub.se This makes it a reliable method for introducing substituents at a specific position on the pyridine ring.

Nitration and Subsequent Functionalization Pathways (e.g., at C3)

The introduction of a nitro group onto the pyridine ring, followed by its conversion to other functional groups, is a versatile strategy for the synthesis of substituted pyridines. The direct nitration of pyridine to produce 3-nitropyridine can be achieved using dinitrogen pentoxide (N₂O₅) followed by treatment with aqueous sulfur dioxide or sodium bisulfite. ntnu.noresearchgate.net This method avoids the harsh conditions of traditional nitrating mixtures and proceeds through a nih.govacs.org sigmatropic shift of the nitro group from the nitrogen atom to the C3 position. researchgate.net

Once formed, 3-nitropyridine can be a precursor to a variety of 3-substituted pyridines. For example, 2,3-diaminopyridine (B105623) can be prepared from 2-amino-3-nitropyridine (B1266227) through reduction. orgsyn.org The synthesis of 2-amino-3-nitropyridine itself can be a challenging process. orgsyn.org A more direct functionalization of 3-nitropyridine involves vicarious nucleophilic substitution or oxidative substitution to introduce amino groups at the position para to the nitro group with high regioselectivity. ntnu.no

For the synthesis of analogs of this compound, a key transformation would be the conversion of the nitro group at the C3 position into a carbon-based functional group. While direct displacement of the nitro group with a carbon nucleophile is challenging, it can be converted to other functionalities that are more amenable to C-C bond formation. For instance, reduction of the nitro group to an amino group, followed by diazotization and a Sandmeyer-type reaction, could be a potential route. Alternatively, the nitro group can activate the pyridine ring for other transformations.

Advanced Synthetic Techniques and Platforms

Modern synthetic chemistry has seen the advent of several advanced techniques that offer significant advantages in terms of efficiency, selectivity, and environmental impact. These methods are increasingly being applied to the synthesis of complex heterocyclic molecules like pyridine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net

In the context of pyridine synthesis, microwave heating has been successfully employed for various reactions, including Knoevenagel condensations, Heck reactions, and the synthesis of 3,5-arylated 2-pyrazolines. nih.govmdpi.com For example, the condensation of 2-acetylnaphthalene (B72118) with benzaldehydes to form chalcones, followed by cyclization with hydrazines to yield 3,5-arylated 2-pyrazolines, is significantly more efficient under microwave irradiation, with reaction times reduced to a few minutes and quantitative yields. mdpi.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,5-Arylated 2-Pyrazolines

| Reaction Step | Conventional Heating | Microwave Irradiation | Reference |

| Chalcone Synthesis | Longer reaction times, lower yields | 2-5 min, 80-95% yield | mdpi.com |

| Pyrazoline Cyclization | Longer reaction times, lower yields | 2-12 min, 82-99% yield | mdpi.comresearchgate.net |

The application of microwave technology to the synthesis of this compound and its analogs could offer significant advantages, particularly in steps involving cross-coupling reactions or nucleophilic substitutions, which often require prolonged heating under conventional conditions. sci-hub.se

Visible-Light Photoredox Catalysis in Pyridine Assembly

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under mild conditions. beilstein-journals.orgnih.govmdpi.comrsc.org This strategy has been successfully applied to a variety of transformations, including the synthesis of trifluoromethylated compounds and the functionalization of aliphatic cores. beilstein-journals.orgprinceton.edu

The synthesis of trifluoromethylated arenes, which are structurally related to the difluorophenylmethyl moiety, can be achieved via a radical-mediated methodology using a photoredox catalyst. beilstein-journals.org This approach often involves the generation of a trifluoromethyl radical from a suitable precursor, which then adds to an aromatic or heteroaromatic ring.

Furthermore, photoredox catalysis has been utilized in combination with nickel catalysis for decarboxylative cross-coupling reactions to install aryl groups on aliphatic rings. princeton.edu For instance, the coupling of 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid with 3-bromo-5-fluoropyridine (B183902) proceeds efficiently to afford the 2-aryl piperidine (B6355638) analog. princeton.edu This highlights the potential of photoredox catalysis for constructing the bond between a pyridine ring and a substituted methyl group. The development of methods for the reductive homocoupling of benzyl (B1604629) chlorides using cooperative zirconocene (B1252598) and photoredox catalysis further expands the toolkit for forming C(sp³)–C(sp³) bonds under mild conditions. nih.gov

One-Pot Sequential Reaction Sequences for Complex Pyridine Architectures

One-pot sequential reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govresearchgate.netnih.gov This approach is particularly valuable for the construction of complex molecular architectures.

Several one-pot methodologies have been developed for the synthesis of pyridine-containing heterocycles. For example, a novel three-component, one-pot condensation of aldehydes, o-picolylamines, and isocyanides has been described for the synthesis of 1H-imidazol-4-yl-pyridines. researchgate.net Another example is the three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia to afford nitropyridines that are otherwise difficult to access. nih.gov

The development of a one-pot synthesis for this compound or its analogs could involve a sequence of reactions such as a cross-coupling to form the aryl-pyridine bond followed by a functionalization of a side chain. For instance, an alternative one-pot synthesis of 3-(trifluoromethyl)-3-phenyldiazirine derivatives from tosyloximes has been developed, showcasing the power of one-pot methods for constructing complex fluorinated molecules. nih.gov The principles of green chemistry are increasingly being integrated into these one-pot syntheses, utilizing environmentally benign solvents and catalysts. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Difluorophenylmethyl Pyridine

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes electrophilic aromatic substitution (SEAr) significantly more difficult than for benzene (B151609). wikipedia.orgyoutube.com These reactions require harsh conditions and typically proceed at the C-3 (meta) position, as attack at the C-2 (ortho) or C-4 (para) positions results in a destabilized cationic intermediate where the positive charge is adjacent to the electronegative nitrogen. quora.com In acidic media, required for many SEAr reactions like nitration, the pyridine nitrogen is protonated, further deactivating the ring and making substitution even more challenging. wikipedia.orgrsc.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a pathway that is uncommon for carbocyclic aromatic compounds like benzene unless they possess strong electron-withdrawing substituents. wikipedia.org For SNAr to occur, a good leaving group (such as a halide) must be present on the ring. The reaction is particularly favored if the leaving group is at the C-2 or C-4 position, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com

In the case of 3-(Difluorophenylmethyl)pyridine, the presence of the electron-withdrawing difluorophenylmethyl group at the 3-position further deactivates the ring towards electrophiles. Therefore, electrophilic substitution on either the pyridine or the phenyl ring is expected to be exceptionally sluggish. Functionalization is more readily achieved through nucleophilic substitution pathways, provided a suitable leaving group is present on the pyridine ring. For instance, the synthesis of related fluorinated pyridines often relies on the SNAr displacement of a nitro group or a halogen by a fluoride (B91410) anion. researchgate.netnih.gov Research on 3-substituted 2,6-dichloropyridines has shown that nucleophilic attack can occur at either the 2- or 6-position, with the regioselectivity being influenced by the steric and electronic nature of the 3-substituent. researchgate.net

Influence of Difluorophenylmethyl Moiety on Reactivity

The difluorophenylmethyl group exerts a profound influence on the reactivity of the pyridine nucleus primarily through its strong negative inductive effect (-I). The two fluorine atoms, being highly electronegative, withdraw electron density from the benzylic carbon, which in turn withdraws electron density from both the pyridine and phenyl rings.

This electron-withdrawing character has several key consequences:

Deactivation towards Electrophilic Attack : The moiety significantly reduces the nucleophilicity of both aromatic rings, making them less reactive towards electrophiles. libretexts.orglumenlearning.com The deactivation is more pronounced than that caused by a simple alkyl or phenyl group. The rate of electrophilic substitution on the pyridine ring of this compound would be substantially lower than that of unsubstituted pyridine. lumenlearning.com

Activation towards Nucleophilic Attack : By withdrawing electron density, the difluorophenylmethyl group helps to stabilize the negatively charged intermediate formed during a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This effect enhances the ring's susceptibility to attack by nucleophiles, assuming a leaving group is present at an appropriate position (e.g., C-2, C-4, or C-6). The effect is analogous to that of other electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃), which are known to facilitate SNAr reactions. frontiersin.orgmdpi.com

Steric Effects : The difluorophenylmethyl group is sterically bulky. This can influence the regioselectivity of reactions, potentially hindering attack at the adjacent C-2 and C-4 positions of the pyridine ring. researchgate.net Studies on similarly substituted systems have shown that bulky 3-substituents can direct incoming groups to the less hindered 6-position. researchgate.net

Reaction Kinetics and Proposed Mechanistic Pathways

The mechanisms of reactions involving this compound are characteristic of substituted aromatic systems.

Electrophilic Aromatic Substitution (SEAr) Mechanism: Should an electrophilic attack be forced under extreme conditions, it would proceed via a standard SEAr mechanism. The reaction involves the formation of a cationic Wheland intermediate (or sigma complex). rsc.org The rate-determining step is the initial attack by the electrophile. researchgate.net The presence of both the ring nitrogen and the -I effect of the difluorophenylmethyl group would raise the activation energy for this step considerably compared to benzene or pyridine. rsc.orglumenlearning.com

Nucleophilic Aromatic Substitution (SNAr) Mechanism: For a derivative such as 2-chloro-3-(difluorophenylmethyl)pyridine, the SNAr mechanism would be the predominant pathway for substitution. This is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the chloro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted. wikipedia.orgyoutube.com

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored.

The rate of SNAr reactions is highly dependent on the stability of the Meisenheimer complex. The electron-withdrawing nature of the difluorophenylmethyl group, along with the ring nitrogen, effectively stabilizes this anionic intermediate, thereby accelerating the reaction. wikipedia.org Kinetic studies on related systems, such as the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, have shown that the reaction rates and regioselectivity are sensitive to solvent parameters and the steric properties of the substituent at the 3-position. researchgate.net

Table 1: Factors Influencing SNAr Reaction Regioselectivity in 3-Substituted Dichloropyridines This table is based on analogous data from related substituted pyridine systems to illustrate expected trends.

| 3-Substituent Property | Influence on Regioselectivity (Attack at C-6 vs. C-2) | Rationale | Reference |

| Steric Bulk (Verloop B₁ Parameter) | Increased bulk favors attack at the more distant C-6 position. | Steric hindrance near the C-2 position disfavors nucleophilic approach. | researchgate.net |

| Solvent Hydrogen Bond Acceptor Ability (β) | Higher β values can influence selectivity, though the effect is complex. | Differential solvation of the transition states for attack at C-2 and C-6. | researchgate.net |

| Electronic Effect (σp) | No direct, statistically significant correlation observed in some studies. | Steric factors often dominate over electronic effects in determining regioselectivity in these specific systems. | researchgate.net |

Redox Behavior and Electron Transfer Processes

The redox properties of pyridine derivatives are strongly modulated by the electronic nature of their substituents. Electron-donating groups make the molecule easier to oxidize (less positive potential), while electron-withdrawing groups make it easier to reduce (less negative/more positive potential). nih.govcore.ac.uk

The this compound molecule, with its potent electron-withdrawing substituent, is expected to be more easily reduced than unsubstituted pyridine. Cyclic voltammetry studies on pyridinophane complexes have demonstrated a clear trend where electron-withdrawing groups on the pyridine ring shift the Fe(III)/Fe(II) redox couple to more positive potentials. nih.gov Similarly, studies on bipyridine complexes show that electron-withdrawing groups like -CF₃ shift reduction potentials to more positive values, stabilizing the reduced radical anion form. frontiersin.org

Therefore, this compound will have a reduction potential that is significantly more positive than that of pyridine itself. This makes it a better electron acceptor. The process of electron transfer can occur through an outer-sphere mechanism, where the electron tunnels between the reductant and the pyridine derivative without the formation of a covalent bond. libretexts.org This property is crucial in various chemical and biological contexts where pyridine-based cofactors participate in electron transport chains. nih.gov

Table 2: Expected Redox Potential Trends for Substituted Pyridines This table presents qualitative trends and representative values based on data from analogous compounds, as direct data for this compound is not specified in the search results.

| Compound/Substituent | Substituent Effect | Expected Ered vs. Pyridine | Representative E1/2 (V vs. Fc/Fc⁺) | Reference |

| Pyridine (H) | Reference | - | ~ -2.7 | core.ac.uk |

| 4-NMe₂ | Strong Electron-Donating (+M) | More Negative | Not specified, but trend is clear | nih.gov |

| 4-Cl | Electron-Withdrawing (-I, +M) | More Positive | ~ -2.4 | core.ac.uk |

| 4-CN | Strong Electron-Withdrawing (-I, -M) | More Positive | ~ -2.1 | core.ac.uk |

| 3-CHF₂-Ph | Strong Electron-Withdrawing (-I) | Significantly More Positive | Predicted to be > -2.7 V | frontiersin.orgnih.gov |

Advanced Spectroscopic Characterization of Difluorophenylmethylpyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including difluorophenylmethylpyridine compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 3-(Difluorophenylmethyl)pyridine, the ¹H NMR spectrum exhibits characteristic signals for the protons on both the pyridine (B92270) and phenyl rings, as well as the methylic proton.

The chemical shifts (δ) of the pyridine protons are typically observed in the downfield region of the spectrum, generally between 7.0 and 8.7 ppm. hmdb.caresearchgate.net The exact positions of these signals are influenced by the position of the difluorophenylmethyl substituent and any other functional groups present on the pyridine ring. The coupling patterns between adjacent protons (spin-spin coupling) provide valuable information about their relative positions. For instance, the protons on the pyridine ring will show characteristic doublet, triplet, and multiplet patterns depending on their neighboring protons. hmdb.caresearchgate.net

The protons on the phenyl ring also appear in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. rsc.org The coupling of these protons with the fluorine atoms on the benzylic carbon can lead to more complex splitting patterns. The single proton of the difluoromethyl group (CHF₂) typically appears as a triplet due to coupling with the two fluorine atoms.

A representative, though not specific to this compound, ¹H NMR spectrum for a related pyridine derivative is detailed in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.59 | d | Pyridine H |

| 7.75 | t | Pyridine H |

| 7.38 | d | Pyridine H |

| 7.15 | t | Pyridine H |

This table is illustrative and shows typical chemical shifts for a substituted pyridine ring.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing organofluorine compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent candidate for NMR studies. wikipedia.orgnih.gov A key advantage of ¹⁹F NMR is its large chemical shift range, which minimizes signal overlap and provides high resolution. wikipedia.orgthermofisher.com

In the ¹⁹F NMR spectrum of this compound, the two fluorine atoms of the CF₂ group are typically observed as a single resonance, appearing as a doublet due to coupling with the adjacent methylic proton. The chemical shift of this signal provides information about the electronic environment of the difluoromethyl group. For difluoromethyl groups attached to an aromatic ring, the chemical shifts can vary but are often found in a specific region of the spectrum. For example, some difluoromethylated compounds show signals around -86 to -95 ppm. rsc.org

The coupling constant (J-coupling) between the fluorine atoms and the geminal proton (²JHF) is a valuable parameter for structural confirmation and is typically in the range of 50-60 Hz.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. While ¹³C has a low natural abundance (about 1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the molecule. hmdb.caresearchgate.netchemicalbook.com

The carbons of the pyridine ring typically resonate in the range of 120-150 ppm, with the carbon atom attached to the nitrogen atom appearing at a lower field. chemicalbook.com The carbons of the phenyl ring also appear in the aromatic region. The carbon of the difluoromethyl group (CHF₂) is of particular interest. Its resonance is split into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This coupling constant is typically large, in the range of 230-250 Hz, and is a definitive indicator of a CF₂ group. fluorine1.ru

For a related compound, 2-(3-(difluoro(phenyl)methyl)phenyl)pyridine, the ¹³C NMR spectrum in CDCl₃ showed a triplet at 118.3 ppm with a large coupling constant of 244.7 Hz, characteristic of the CF₂ carbon. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity (JCF in Hz) | Assignment |

| 157.2 | s | Pyridine C |

| 155.3 | t (31.3) | Aromatic C-CF₂ |

| 142.8 | s | Pyridine C |

| 140.5 | s | Aromatic C |

| 138.5 | s | Aromatic C |

| 137.8 | s | Aromatic C |

| 135.9 | t (28.2) | Aromatic C |

| 131.0 | s | Aromatic C |

| 129.5 | s | Aromatic C |

| 128.9 | s | Aromatic C |

| 128.8 | s | Aromatic C |

| 127.8 | s | Aromatic C |

| 127.5 | s | Aromatic C |

| 127.3 | s | Aromatic C |

| 127.1 | s | Aromatic C |

| 126.6 | t (6.4) | Aromatic C |

| 120.9 | s | Pyridine C |

| 118.3 | t (244.7) | CF₂ |

| 118.3 | t (4.1) | Aromatic C |

This table shows ¹³C NMR data for a related compound, 2-(3-(difluoro(phenyl)methyl)phenyl)pyridine, and is illustrative of the types of signals and couplings observed. rsc.org

Heteronuclear correlation spectroscopies, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are two-dimensional NMR techniques that are used to establish correlations between protons and carbons, providing unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysisnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of a molecule can be measured with very high accuracy, which allows for the determination of its molecular formula.

For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this type of molecule may include the loss of a fluorine atom, the cleavage of the bond between the methylic carbon and the pyridine ring, and fragmentation of the pyridine or phenyl rings. For instance, a related difluoromethylated compound, 2-(3-(difluoro(phenyl)methyl)phenyl)pyridine, showed a calculated [M+H]⁺ ion at m/z 358.1402, with the found value being 358.1405, confirming its molecular formula. rsc.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identificationpw.edu.plaps.orgresearchgate.net

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. pw.edu.plaps.org

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands for the C-H stretching vibrations of the aromatic rings are expected in the region of 3000-3100 cm⁻¹. pw.edu.plnist.gov The C=C and C=N stretching vibrations of the pyridine and phenyl rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The strong C-F stretching vibrations of the difluoromethyl group are a key diagnostic feature and are expected to appear in the region of 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. aps.orgresearchgate.net Aromatic ring vibrations are typically strong in the Raman spectrum. stfc.ac.ukrsc.org The symmetric stretching of the C-F bonds in the CF₂ group may also be observable. For the parent pyridine molecule, Raman active modes are observed for all 27 possible vibrations. aps.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C/C=N Stretch | 1400-1600 |

| C-F Stretch | 1000-1200 |

| Phenyl Ring Breathing | ~1000 |

This table provides a general guide to expected vibrational frequencies.

Electronic Spectroscopy (UV-Vis) and Optical Propertiessielc.comresearchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sielc.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to π → π* transitions of the aromatic rings. nist.govresearchgate.net

The UV-Vis spectrum of pyridine itself shows absorption maxima around 251 nm and 257 nm. sielc.comresearchgate.net The substitution of the difluorophenylmethyl group onto the pyridine ring is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and may also affect the intensity of the absorption bands. nih.gov The specific absorption maxima and molar absorptivity are dependent on the solvent used for the measurement. researchgate.net For some pyridine derivatives, absorption bands can be observed in the region of 250 to 390 nm, which are attributed to π → π* and n → π* transitions. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure

A notable example is the silver(I) complex, bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I), which incorporates a difluoro-substituted bipyridine ligand. In the crystal structure of this complex, the silver(I) center is coordinated by two pyridine nitrogen atoms from two separate 2',6'-difluoro-2,3'-bipyridine ligands and one oxygen atom from a trifluoromethanesulfonate (B1224126) anion, resulting in a distorted trigonal–planar geometry. The two independent bipyridine ligands exhibit very similar conformations, with the dihedral angles between the pyridyl rings being approximately 53.1°. researchgate.net

In the solid state, the structure of this related compound is stabilized by a network of intermolecular interactions. These include C—H⋯O hydrogen bonds, halogen⋯π interactions, and weak π–π stacking interactions, which together form a three-dimensional supramolecular network. researchgate.net Specifically, pairwise Ag⋯O interactions and C—H⋯O hydrogen bonds lead to the formation of eight-membered cyclic dimers. These dimers are further linked into chains along the a-axis by π–π stacking interactions between pyridine rings. Neighboring chains are then connected through halogen⋯π interactions, creating a two-dimensional network that stacks along the c-axis. researchgate.net

The study of various pyridine derivatives by single-crystal X-ray diffraction has demonstrated the significant influence of substituents on their crystal packing and spectroscopic properties. researchgate.net The presence of different functional groups can lead to the formation of distinct supramolecular assemblies, such as dimers and tetramers, through hydrogen bonding. researchgate.net

Table 1: Selected Crystallographic Data for a Related Difluorinated Bipyridine Silver Complex researchgate.net

| Parameter | Value |

| Empirical Formula | C21H12AgF9N4O3S |

| Formula Weight | 703.35 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit cell dimensions | a = 9.8739 (3) Å, α = 79.916 (2)° |

| b = 12.3330 (4) Å, β = 78.471 (2)° | |

| c = 12.4831 (4) Å, γ = 70.088 (2)° | |

| Volume | 1386.44 (8) ų |

| Z | 2 |

| Density (calculated) | 1.684 Mg/m³ |

Note: The data presented is for bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I), a compound containing a difluorinated bipyridine moiety, as a representative example.

Computational Chemistry and Theoretical Studies on 3 Difluorophenylmethyl Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of 3-(Difluorophenylmethyl)pyridine. DFT methods are used to perform full structure optimization to find the molecule's most stable three-dimensional arrangement (ground state geometry). ucl.ac.uk These calculations are also essential for determining force fields and performing normal coordinate analysis (NCA) to interpret vibrational spectra. ucl.ac.uk

In the context of substituted pyridines, DFT calculations, often using the B3LYP hybrid functional, have been successfully employed to:

Optimize molecular geometries, providing data on bond lengths, bond angles, and dihedral angles that show satisfactory agreement with experimental values. nih.gov

Calculate electronic properties such as orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Simulate infrared and Raman spectra, which show excellent agreement with observed experimental spectra. ucl.ac.uk

Investigate the electronic structure and metal-ligand bonding in metal complexes containing substituted pyridine (B92270) ligands. unimi.it

For this compound, DFT would be instrumental in quantifying the electron-withdrawing effects of the fluorine atoms on the phenyl ring and the methylene (B1212753) bridge, and how this influences the electronic environment of the pyridine ring.

Ab Initio Methods in Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structures. nih.govresearchgate.net

Key applications of ab initio methods for a molecule like this compound would include:

High-Accuracy Energy and Geometry Calculations: Providing a benchmark for results obtained from DFT methods. For example, studies on pyridine-water interactions have used MP2 with large basis sets to accurately calculate interaction energies. nih.gov

Investigating Weak Interactions: Methods like MP2 and coupled-cluster are better at describing non-covalent interactions, such as intramolecular hydrogen bonds or dispersion forces, which can be critical for determining the conformational preferences of flexible molecules. researchgate.netnih.gov

Excited State Calculations: Advanced ab initio methods can be used to study the electronic excited states of the molecule, which is essential for understanding its photophysical properties.

In practice, a combination of DFT and ab initio methods is often used. DFT might be used for initial geometry optimization and frequency calculations, while a more rigorous ab initio method could be employed for a final, high-accuracy single-point energy calculation. pitt.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov

While specific MD studies focusing exclusively on this compound are not extensively documented, the methodology is widely applied to related pyridine derivatives. nih.govrsc.org For this molecule, MD simulations would be invaluable for exploring:

Conformational Flexibility: The molecule has rotational freedom around the single bonds connecting the methylene bridge to the phenyl and pyridine rings. MD simulations can explore the potential energy surface associated with these rotations, revealing the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in solution. pitt.edu

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can model how the solvent influences its conformation and dynamics.

Intermolecular Interactions: MD is a key tool in drug design for simulating how a ligand interacts with a protein's binding site. nih.gov Simulations can confirm the stability of binding poses predicted by molecular docking and identify key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.govnih.gov

For instance, a typical MD simulation protocol would involve placing the molecule in a simulated environment, minimizing the system's energy, and then running the simulation for a duration ranging from nanoseconds to microseconds to observe its dynamic behavior under physiological conditions. researchgate.netnih.gov

Natural Localized Molecular Orbital (NLMO) Analysis

Natural Localized Molecular Orbital (NLMO) analysis is a technique used to interpret complex quantum chemical wavefunctions in terms of intuitive, localized bonding concepts. As an extension of the widely used Natural Bond Orbital (NBO) method, NLMOs provide a representation of the electronic structure in terms of localized bonds, lone pairs, and core orbitals, which closely align with classical Lewis structures. rsc.org

The primary advantage of NLMO analysis is its ability to quantify delocalization effects, or the "delocalization tails" of orbitals that extend beyond their primary Lewis structure representation. For this compound, NLMO analysis could be used to:

Characterize Bonding: Provide a detailed picture of the σ and π bonds within the pyridine and phenyl rings.

Analyze Hyperconjugation: Quantify the electronic delocalization from the C-H and C-F bonds of the difluoromethyl group into the aromatic systems, and vice-versa. This analysis reveals the electronic stabilization arising from these interactions.

Investigate Inter-ring Communication: Elucidate the electronic coupling between the pyridine and phenyl rings through the methylene bridge, showing how substituent effects are transmitted through the molecular framework.

NLMOs are derived from the one-particle density matrix and offer a bridge between the rigorous but abstract molecular orbitals from a quantum calculation and the familiar, intuitive concepts of chemical bonding. rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters. These theoretical predictions are vital for interpreting and assigning experimental spectra, such as those from infrared (IR), Raman, and UV-Visible spectroscopy. ucl.ac.uknih.gov

The process typically involves:

Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). nih.gov

Calculating harmonic vibrational frequencies. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using empirical scale factors. nih.gov

Simulating the IR and Raman intensities and UV-Vis excitation energies (using Time-Dependent DFT, or TD-DFT). unimi.it

This approach has been shown to produce theoretical spectra that are in excellent agreement with experimental FT-IR and FT-Raman spectra for various pyridine derivatives. ucl.ac.uknih.gov A hypothetical comparison for a key vibrational mode in a related molecule is shown below.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Pyridine Ring Breathing | 995 | 992 |

| C-H Stretch (Aromatic) | 3060 | 3055 |

| C-F Symmetric Stretch | 1150 | 1145 |

This table is illustrative, based on typical results for substituted pyridines, and does not represent experimentally verified data for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult or impossible to observe experimentally. For pyridine derivatives, DFT calculations are frequently used to understand the regioselectivity of functionalization reactions. nih.gov

By modeling the reaction pathway of, for example, an electrophilic or nucleophilic attack on the this compound molecule, researchers can:

Identify Transition State Structures: Locate the highest-energy point along a reaction coordinate, which determines the activation energy of the reaction.

Calculate Reaction Energies: Determine whether a reaction is exothermic or endothermic.

Explain Regioselectivity: By comparing the activation energies for reactions at different positions on the pyridine ring (e.g., C2, C4, C6), computational models can explain why a reaction proceeds at one site over another. For C3-substituted pyridines, a combination of steric and electronic factors dictates the outcome of further substitutions. nih.gov

This approach has been used to study various reactions on the pyridine scaffold, including C-H functionalization, providing a detailed understanding of the factors that control reactivity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net These models are built on the principle that the structure of a molecule dictates its behavior. By developing mathematical relationships between molecular descriptors and observed activities or properties, QSAR/QSPR can predict the behavior of new or untested compounds. nih.gov

For a molecule like this compound, a QSAR study would aim to establish a correlation between its structural features and a specific biological activity. This could involve, for example, its efficacy as an inhibitor for a particular enzyme. The model would be developed using a dataset of related compounds with known activities.

A QSPR model for this compound would focus on predicting its physicochemical properties, such as solubility, lipophilicity (logP), or melting point, based on its molecular structure. researchgate.net

Research Findings from Related Compounds:

A study on a series of 2-difluoromethylpyridine derivatives as quorum sensing inhibitors provides a practical example of QSAR application. nih.gov In this research, a library of compounds was synthesized and their inhibitory activity (IC50 values) was determined. The researchers found that the position of the difluoromethyl group had a significant impact on activity, with the 2-position being more favorable than the 3-position in their specific series. nih.gov This highlights how subtle structural changes, such as the placement of the difluoromethyl group on the pyridine ring, can be critical for biological activity and can be rationalized through QSAR and molecular modeling.

To illustrate the type of data generated in a QSAR/QSPR study, the following hypothetical table outlines descriptors that could be calculated for a series of phenylmethylpyridine derivatives to build a predictive model.

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Molecular Descriptor 3 (e.g., Polar Surface Area) | Observed Activity/Property (e.g., IC50 in µM) |

| Derivative 1 | 2.5 | 3.1 D | 45 Ų | 10.2 |

| Derivative 2 | 2.8 | 3.5 D | 48 Ų | 8.5 |

| This compound (Hypothetical) | 3.2 | 3.8 D | 50 Ų | Predicted: 7.1 |

| Derivative 4 | 3.5 | 4.2 D | 52 Ų | 5.9 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The development of such models often involves statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms to derive a predictive equation. researchgate.net

Intermolecular Interactions and Binding Affinity Predictions

Understanding the intermolecular interactions between a small molecule like this compound and a biological target, such as a protein receptor, is fundamental to rational drug design. Computational methods can predict how a molecule will bind to a target and estimate the strength of this interaction, known as binding affinity. nih.govarxiv.org

The presence of the difluoromethyl group and the pyridine nitrogen in this compound are expected to play a crucial role in its intermolecular interactions. The fluorine atoms can participate in hydrogen bonds and other electrostatic interactions, while the pyridine ring can engage in π-π stacking and cation-π interactions. researchgate.netrsc.org

Research Findings from Related Compounds:

Molecular docking studies on 2-difluoromethylpyridine derivatives have shown how these molecules fit into the binding site of the LasR protein in Pseudomonas aeruginosa. nih.gov These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and inhibitory activity of the compounds. For instance, the difluoromethyl group can form specific interactions within the binding pocket that are not possible with a non-fluorinated analogue. nih.gov

A study on the effects of substitutions on the pyridine ring of epibatidine (B1211577) analogues demonstrated how different functional groups influence binding affinity at various neuronal nicotinic receptor subtypes. nih.gov For example, a fluoro substitution was shown to significantly increase affinity for certain receptor subtypes over others, highlighting the importance of specific intermolecular contacts. nih.gov

| Interacting Group on this compound | Interacting Residue in Protein | Type of Interaction | Estimated Energy Contribution (kcal/mol) |

| Difluoromethyl group (Fluorine) | Serine (Hydroxyl H) | Hydrogen Bond | -2.5 |

| Phenyl ring | Phenylalanine | π-π Stacking | -3.0 |

| Pyridine Nitrogen | Aspartic Acid (Carboxyl H) | Hydrogen Bond / Salt Bridge | -4.5 |

| Pyridine ring | Tyrosine | π-π Stacking | -2.8 |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Computational methods like molecular dynamics (MD) simulations and free energy perturbation (FEP) can provide more accurate predictions of binding affinities by accounting for the dynamic nature of the protein-ligand complex and the effects of solvation. nih.gov These methods, while computationally intensive, are invaluable for lead optimization in drug discovery.

Preclinical Biological and Pharmacological Investigations of Difluorophenylmethylpyridine Derivatives

Structure-Activity Relationship (SAR) Studies

No SAR studies have been published for derivatives of 3-(Difluorophenylmethyl)pyridine. Such studies would typically involve the synthesis of a series of related compounds to determine how chemical modifications influence their biological activity.

Influence of Substituent Nature and Position on Biological Potency

There is no available data on how modifying the substituents on either the pyridine (B92270) or the phenyl ring of this compound affects its biological potency. Research in this area would involve creating analogues with, for example, different halogen substitutions, the addition of alkyl or alkoxy groups, or altering the position of the difluorophenylmethyl group on the pyridine ring, and then assessing the impact of these changes on a specific biological target.

Correlation of Molecular Descriptors with Observed Activities

Without observed biological activities, no correlation with molecular descriptors (such as lipophilicity (logP), electronic effects, or steric parameters) can be established for this compound derivatives. This type of analysis, often part of quantitative structure-activity relationship (QSAR) studies, is contingent on having a dataset of compounds with measured biological potency.

Mechanisms of Biological Action at the Molecular Level (Preclinical)

The molecular mechanisms of action for this compound have not been elucidated in any publicly available preclinical studies.

Molecular Target Identification and Validation (In Vitro)

There are no reports identifying or validating the specific molecular targets of this compound in vitro. The process of target identification typically involves screening the compound against a panel of known biological targets, such as enzymes or receptors, to identify any interactions.

Enzyme Inhibition Profiles and Kinetic Characterization

No studies have been found that detail the enzyme inhibition profile of this compound or its derivatives. Consequently, there is no information on which enzymes it might inhibit or the kinetics of such inhibition (e.g., IC50, Ki values, or mechanism of inhibition).

Receptor Binding Studies

There is no data from receptor binding studies for this compound. Such studies would determine the affinity of the compound for various receptors and would be crucial in understanding its potential pharmacological effects.

In Vitro Biological Activity Spectrum of Difluorophenylmethylpyridine Derivatives

Derivatives of the pyridine scaffold are recognized for their wide range of biological activities, making them a "privileged nucleus" in medicinal chemistry. mdpi.comnih.govnih.govnih.gov These compounds have been extensively investigated for various therapeutic properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. mdpi.comnih.govnih.gov The incorporation of specific functional groups and the creation of hybrid molecules can further enhance their therapeutic potential. mdpi.commdpi.com

Antimicrobial Efficacy (e.g., Antituberculosis)

Pyridine derivatives have demonstrated significant potential as antimicrobial agents, with notable activity against bacteria and fungi. mdpi.comnih.govresearchgate.net Several studies have focused on synthesizing and evaluating novel pyridine compounds to combat the growing challenge of antimicrobial resistance. researchgate.net

The antimicrobial screening of various newly synthesized pyridine derivatives has shown promising results. For instance, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be highly active against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Similarly, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides containing bromine, methoxy, and chlorine groups exhibited potent antimicrobial activity, in some cases surpassing standard drugs. nih.gov In one study, a pyridine carbonitrile derivative showed activity against C. albicans comparable to the drug miconazole. researchgate.net Another series of novel pyridine derivatives containing an imidazo[2,1-b] mdpi.comnih.govbohrium.comthiadiazole moiety also showed moderate to high antibacterial activity, with a 4-F substituted compound demonstrating twice the activity of the control drug gatifloxacin. nih.gov

A significant area of investigation for pyridine derivatives is their efficacy against Mycobacterium tuberculosis (Mtb). nih.govnih.gov Researchers have designed and synthesized numerous pyridine-based compounds as potential anti-tuberculosis agents. researchgate.netnih.gov

One study identified a 3,5-disubstituted pyridine derivative as a potent agent against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/ml. nih.gov This compound also demonstrated activity against a multidrug-resistant clinical isolate of M. tuberculosis at 6.25 μg/ml and showed a favorable selectivity index against mammalian cell lines. nih.govresearchgate.net Another investigation into 2,4-disubstituted pyridine derivatives revealed significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org Furthermore, a series of hybrid hydrazide-hydrazones combining indole (B1671886) and pyridine nuclei showed MIC values against an INH-sensitive strain of M. tuberculosis H37Rv that were equal to that of isoniazid (B1672263) (INH), a first-line tuberculosis drug. nih.gov Five of these compounds also showed notable activity against an INH-resistant clinical isolate. nih.gov

Antituberculosis Activity of Pyridine Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) of various pyridine derivatives against Mycobacterium tuberculosis strains.

| Compound Series | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3,5-disubstituted pyridine derivative (Compound 24) | M. tuberculosis H37Rv | 1.56 | nih.gov |

| 3,5-disubstituted pyridine derivative (Compound 24) | Multidrug-resistant M. tuberculosis clinical isolate | 6.25 | nih.gov |

| Indole-pyridine hybrid hydrazide-hydrazones | M. tuberculosis H37Rv (INH-sensitive) | 0.05 - 2 | nih.gov |

| Indole-pyridine hybrid hydrazide-hydrazones (5 compounds) | M. tuberculosis CN-40 (INH-resistant) | 2 - 5 | nih.gov |

Antiproliferative and Antitumor Potentials

The pyridine scaffold is a key component in the design of molecules with antiproliferative and antitumor activity. unison.mx Pyridine derivatives have been investigated as inhibitors of various cellular targets implicated in cancer, such as protein kinases and phosphodiesterases (PDEs). nih.govnih.govnih.gov

Studies have shown that the antiproliferative activity of pyridine derivatives can be enhanced by the presence and specific positioning of groups like -OMe, -OH, -C=O, and -NH2. unison.mx Conversely, bulky groups or halogen atoms may decrease this activity. unison.mx A series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles were evaluated for their ability to inhibit the growth of the human HT-29 colon adenocarcinoma cell line. nih.gov The most active compound, 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii), exhibited an IC50 of 3 μM. nih.gov

Other research has focused on dual inhibitors. For example, a series of 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives were developed as potent dual inhibitors of c-MET and VEGFR-2, two receptors involved in malignancy. nih.gov Several of these compounds showed potent cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values in the low micromolar and nanomolar ranges. nih.gov One compound, in particular, reduced tumor mass and volume in an in vivo study, achieving a tumor inhibition ratio of 56.1%. nih.gov Additionally, certain pyridine derivatives have been identified as potent inhibitors of phosphodiesterase 3 (PDE3), a target for tumor cell growth inhibition. nih.gov

Antiproliferative Activity of Pyridine Derivatives

This table presents the half-maximal inhibitory concentration (IC50) of selected pyridine derivatives against various cancer cell lines.

| Compound Series | Cell Line | Target | IC50 | Reference |

|---|---|---|---|---|

| 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) | HT-29 (Colon) | Cell Growth | 3 μM | nih.gov |

| 1,3-diphenylurea appended aryl pyridine (Compound 2f) | MCF-7 (Breast) | c-MET/VEGFR-2 | 24 nM (c-MET), 35 nM (VEGFR-2) | nih.gov |

| 1,3-diphenylurea appended aryl pyridine (Compound 2n) | MCF-7 (Breast) | c-MET/VEGFR-2 | 18 nM (c-MET), 24 nM (VEGFR-2) | nih.gov |

| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | HeLa (Cervical) | PDE3A | 34.3 μM | nih.gov |

| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | MCF-7 (Breast) | PDE3A | 50.18 μM | nih.gov |

Anti-inflammatory Response Modulations

Pyridine derivatives have been identified as possessing significant anti-inflammatory properties. nih.govnih.govnih.gov The pyridine ring is a core structure in some non-steroidal anti-inflammatory drugs (NSAIDs), such as piroxicam (B610120) and lornoxicam. mdpi.com

Research into 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.gov All tested compounds showed potent effects, with one derivative featuring a benzyl (B1604629) group substitution on the pyridine ring showing the greatest potency on a molar basis. nih.govnih.gov The mechanism of action for these compounds may be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govnih.gov The molecular hybridization of a pyridine nucleus with other pharmacophores like benzofuran (B130515) and pyrazole (B372694) is a strategy being explored to develop new NSAIDs with potentially improved efficacy and safety profiles. mdpi.com

Antiviral and Antimalarial Activities

The broad biological spectrum of pyridine derivatives includes significant antiviral and antimalarial activities. nih.govnih.gov These compounds have been investigated for their ability to inhibit the replication of a wide range of viruses and malaria parasites. nih.govnih.govnih.gov

In the realm of antiviral research, pyridine derivatives have shown good activity against viruses such as HIV, hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). nih.govnih.gov Their mechanisms of action are diverse, including the inhibition of reverse transcriptase, polymerase, and other viral enzymes crucial for replication. nih.govnih.gov More recently, trifluoromethyl pyridine piperazine (B1678402) derivatives were synthesized and found to have excellent antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). frontiersin.org Some of these compounds showed higher curative and protective activities than the commercial agent ningnanmycin. frontiersin.org Other research has explored pyridine derivatives as inhibitors of the influenza virus polymerase PA–PB1 protein-protein interaction, a promising target for new anti-flu therapies. mdpi.com

As antimalarial agents, pyridine derivatives have a long history, with the related quinoline (B57606) ring being a core component of drugs like chloroquine. researchgate.netnih.gov Synthetic pyridine derivatives have been evaluated for their activity against various Plasmodium species. nih.govbohrium.com In one study, two series of pyridine derivatives were tested in vivo against P. berghei, with some compounds showing over 90% inhibition of parasite multiplication. nih.govbohrium.com The most active of these compounds were then tested in vitro against a chloroquine-resistant strain of P. falciparum, with one derivative showing a promising IC50 value of 0.0402 µM. nih.govbohrium.com

Antimalarial Activity of Pyridine Derivatives

This table shows the in vitro and in vivo activity of selected pyridine derivatives against Plasmodium species.

| Compound Series | Parasite Strain | Assay Type | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Pyridine derivative (2g) | P. falciparum (CQ-resistant, RKL9) | In Vitro | IC50 | 0.0402 µM | nih.govbohrium.com |

| Pyridine derivative (2a) | P. berghei (ANKA strain) | In Vivo | Inhibition | 90% | nih.govbohrium.com |

| Pyridine derivative (2g) | P. berghei (ANKA strain) | In Vivo | Inhibition | 91% | nih.govbohrium.com |

| Pyridine derivative (2h) | P. berghei (ANKA strain) | In Vivo | Inhibition | 80% | nih.govbohrium.com |

Preclinical Pharmacokinetic and Pharmacodynamic Considerations (Mechanistic Aspects)

Understanding the pharmacokinetic properties of drug candidates is crucial for their development. In vitro assays are essential tools in early discovery to predict a compound's in vivo behavior, including its metabolic fate. nuvisan.com

Metabolic Stability (In Vitro)

Metabolic stability is a key parameter that influences a drug's half-life and bioavailability. nuvisan.com In vitro assays using liver microsomes or hepatocytes from various species (human, rat, mouse) are commonly employed to determine a compound's intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com